molecular formula C24H20N2O2 B11579767 2-(3-benzoyl-1H-indol-1-yl)-N-(4-methylphenyl)acetamide

2-(3-benzoyl-1H-indol-1-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B11579767
M. Wt: 368.4 g/mol
InChI Key: LMJAUHNHEGADRV-UHFFFAOYSA-N
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Description

2-(3-benzoyl-1H-indol-1-yl)-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-1H-indol-1-yl)-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Benzoylation: The indole core is then benzoylated using benzoyl chloride in the presence of a base like pyridine.

    Acetamide Formation: The benzoylated indole is reacted with 4-methylphenylamine and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-1H-indol-1-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole or benzoyl group.

    Reduction: Reduced forms of the benzoyl group or the acetamide linkage.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-1H-indol-1-yl)-N-(4-methylphenyl)acetamide may involve interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity. Detailed studies are required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-benzoyl-1H-indol-1-yl)-N-(4-methylphenyl)acetamide is unique due to the presence of the 4-methylphenyl group, which may impart specific biological or chemical properties. This uniqueness can be explored through comparative studies with similar compounds to understand its distinct characteristics.

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

2-(3-benzoylindol-1-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H20N2O2/c1-17-11-13-19(14-12-17)25-23(27)16-26-15-21(20-9-5-6-10-22(20)26)24(28)18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,25,27)

InChI Key

LMJAUHNHEGADRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

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